Methyl 5-(azetidin-3-yl)nicotinate
CAS No.:
Cat. No.: VC17362389
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 5-(azetidin-3-yl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H12N2O2/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
| Standard InChI Key | WWKCQQGDQISXOM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=CC(=C1)C2CNC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 5-(azetidin-3-yl)nicotinate features a pyridine ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with an azetidine moiety. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, introduces steric constraints that influence the compound’s three-dimensional conformation. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | Methyl 5-(azetidin-3-yl)pyridine-3-carboxylate |
| Canonical SMILES | COC(=O)C1=CN=CC(=C1)C2CNC2 |
| InChI Key | WWKCQQGDQISXOM-UHFFFAOYSA-N |
The planar pyridine ring and puckered azetidine ring create a bifunctional system capable of diverse non-covalent interactions, including hydrogen bonding (via the carboxylate) and van der Waals contacts (via the azetidine).
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of methyl 5-(azetidin-3-yl)nicotinate likely proceeds via modular coupling of prefunctionalized pyridine and azetidine precursors. Two plausible routes include:
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Nicotinic Acid Functionalization: Introducing the azetidine group to methyl 5-bromonicotinate via palladium-catalyzed cross-coupling.
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Azetidine Ring Construction: Cyclization of a γ-amino alcohol intermediate onto a nicotinate backbone using Mitsunobu or reductive amination conditions .
Reported Synthetic Protocols
While direct synthesis data for this compound are scarce, analogous derivatives highlight key steps:
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Step 1: Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions .
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Step 2: Coupling of Boc-protected azetidine-3-methanol with methyl 5-hydroxy/chloronicotinate under SN2 conditions .
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Step 3: Deprotection using trifluoroacetic acid (TFA) to yield the free azetidine .
A representative pathway for a related compound, methyl 6-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)nicotinate, involves:
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Boc protection of azetidin-3-ol.
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Nucleophilic substitution with methyl 6-fluoronicotinate.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar functional groups:
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Water Solubility: Moderate (~1–10 mg/mL), enhanced by protonation of the azetidine nitrogen in acidic media.
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Lipophilicity: Predicted logP ≈ 1.2 (moderately lipophilic), suitable for blood-brain barrier penetration.
Stability studies of similar azetidine-containing compounds suggest susceptibility to oxidative degradation at the tertiary amine, necessitating storage under inert atmospheres .
Crystallographic Data
Biological and Pharmacological Research
Antimicrobial and Anticancer Activity
Nicotinic acid derivatives demonstrate broad-spectrum antimicrobial effects by disrupting folate biosynthesis . The azetidine ring’s rigidity could enhance target selectivity by preorganizing the molecule for receptor binding. Preliminary molecular docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), a validated drug target .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a versatile intermediate for:
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Prodrug Development: Ester hydrolysis in vivo could release 5-(azetidin-3-yl)nicotinic acid, a potential bioactive agent.
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Library Synthesis: Parallel synthesis of analogs via modifications to the azetidine ring (e.g., N-alkylation, hydroxylation) .
Material Science
The conjugated pyridine-azetidine system may exhibit unique photophysical properties, enabling applications in organic light-emitting diodes (OLEDs) or sensors .
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